molecular formula C37H44N4O3 B11108172 4,4'-[(3,5-di-tert-butyl-4-hydroxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)

4,4'-[(3,5-di-tert-butyl-4-hydroxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)

Cat. No.: B11108172
M. Wt: 592.8 g/mol
InChI Key: RTPKYSADIUIUJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-[(3,5-di-tert-butyl-4-hydroxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) is a synthetic organic compound known for its antioxidant properties. It is often used in various industrial applications, including as a stabilizer in polymers and as an additive in lubricants. The compound’s structure features a central methanediyl group connecting two identical pyrazolone moieties, each substituted with tert-butyl and hydroxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(3,5-di-tert-butyl-4-hydroxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) typically involves the following steps:

    Formation of the pyrazolone moiety: This can be achieved by reacting phenylhydrazine with ethyl acetoacetate under acidic conditions to form 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one.

    Introduction of the tert-butyl and hydroxyphenyl groups: The pyrazolone intermediate is then reacted with 3,5-di-tert-butyl-4-hydroxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-scale batch reactors: These reactors allow for precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity.

    Continuous flow reactors: These reactors can be used for more efficient production, reducing reaction times and improving scalability.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(3,5-di-tert-butyl-4-hydroxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl groups can be oxidized to quinones under oxidative conditions.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Catalysts like palladium on carbon (Pd/C) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

4,4’-[(3,5-di-tert-butyl-4-hydroxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) has several scientific research applications:

    Chemistry: Used as a model compound for studying antioxidant mechanisms and radical scavenging activities.

    Biology: Investigated for its potential protective effects against oxidative stress in biological systems.

    Medicine: Explored for its potential therapeutic applications in preventing or treating diseases associated with oxidative damage, such as neurodegenerative disorders.

    Industry: Utilized as a stabilizer in polymers and as an additive in lubricants to enhance their performance and longevity.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. The hydroxyphenyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The tert-butyl groups provide steric hindrance, enhancing the compound’s stability and effectiveness as an antioxidant.

Comparison with Similar Compounds

Similar Compounds

    Butylated hydroxytoluene (BHT): Another antioxidant used in food and industrial applications.

    Butylated hydroxyanisole (BHA): Similar to BHT, used as a preservative in food and cosmetics.

    Trolox: A water-soluble analog of vitamin E with antioxidant properties.

Uniqueness

4,4’-[(3,5-di-tert-butyl-4-hydroxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) is unique due to its dual pyrazolone structure, which provides enhanced antioxidant activity compared to single moiety antioxidants like BHT and BHA. The presence of both tert-butyl and hydroxyphenyl groups further contributes to its stability and effectiveness.

Properties

Molecular Formula

C37H44N4O3

Molecular Weight

592.8 g/mol

IUPAC Name

4-[(3,5-ditert-butyl-4-hydroxyphenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C37H44N4O3/c1-23-30(34(43)40(38(23)9)26-17-13-11-14-18-26)32(25-21-28(36(3,4)5)33(42)29(22-25)37(6,7)8)31-24(2)39(10)41(35(31)44)27-19-15-12-16-20-27/h11-22,32,42H,1-10H3

InChI Key

RTPKYSADIUIUJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.